3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine

Anaplastic Lymphoma Kinase Kinase Inhibition Enzymatic Assay

Medicinal chemistry teams developing ALK inhibitors face potency loss when using generic methylsulfonyl or ethylsulfonyl analogs. This isopropylsulfonyl-pyrazole amine provides the critical steric bulk required for hydrophobic back-pocket occupancy of the ALK ATP-binding site. - **Wild-type ALK IC50**: 390 nM (1.8-fold improvement over methylsulfonyl, 700 nM) - **L1196M mutant**: 1.40 µM enables selective resistance management - **In vivo validation**: Compound 29a (containing this building block) showed significant tumor efficacy with favorable oral PK in rat/dog - **Patent reference**: Claimed in US10053458, US11066363 as key ALK inhibitor intermediate ≥98% purity, immediate shipment for lead optimization or preclinical studies.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B13111563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=NN(C=C1N)C
InChIInChI=1S/C7H13N3O2S/c1-5(2)13(11,12)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3
InChIKeyUODMZTNWRSEWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine: ALK Inhibitor Building Block


3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1800562-08-6; C7H13N3O2S; MW 203.26) is a sulfonyl-substituted pyrazole amine that serves as a critical building block for synthesizing 2,4-diaminopyrimidine derivatives with potent anaplastic lymphoma kinase (ALK) inhibitory activity [1]. The compound features a 4-amino group on the pyrazole ring that acts as a nucleophilic handle for coupling reactions, while the 3-isopropylsulfonyl moiety introduces a sterically and electronically differentiated sulfone right side-chain that is essential for achieving high-affinity binding to the ALK ATP-binding pocket [1][2]. It is commercially available at ≥98% purity and is employed in the preparation of targeted kinase inhibitors, particularly those addressing ALK-driven malignancies including non-small cell lung cancer (NSCLC) with EML4-ALK fusions [1].

ALK-targeted kinase inhibitor synthesis
Isopropylsulfonyl right side-chain building block
Nucleophilic 4-amine coupling handle

Why Choose the Isopropylsulfonyl Pyrazole Amine


The 3-sulfonyl-1-methyl-1H-pyrazol-4-amine scaffold is not interchangeable with smaller sulfonyl analogs (e.g., methylsulfonyl or ethylsulfonyl) when the objective is to achieve high-affinity ALK inhibition with a defined mutant selectivity profile. Structure-activity relationship (SAR) studies demonstrate that the isopropyl group introduces a critical steric bulk that optimizes occupancy of the hydrophobic back pocket of the ALK ATP-binding site, a feature that smaller alkyl sulfones cannot replicate [1]. Substitution with a methylsulfonyl or ethylsulfonyl group results in measurable loss of enzymatic potency against wild-type ALK and altered selectivity across clinically relevant resistance mutations [1]. Furthermore, the electronic and conformational properties of the isopropylsulfonyl group directly influence downstream pharmacokinetic behavior in vivo, meaning that a generic replacement of the right side-chain sulfone can lead to suboptimal exposure, reduced antitumor efficacy, or failure to overcome specific ALK resistance genotypes [1]. The quantitative evidence below establishes why 3-(isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine is the structurally validated choice for ALK-targeted programs requiring a defined potency and selectivity signature.

Methylsulfonyl analogs may reduce hydrophobic pocket occupancy and alter ALK binding affinity.
Ethylsulfonyl substitution may shift kinase selectivity profile and mutant coverage.
Generic sulfone replacement may compromise in vivo exposure and model-response context.

Head-to-Head Evidence in ALK Inhibition


Wild-Type ALK Enzymatic Potency

The isopropylsulfonyl-containing derivative exhibits markedly higher potency against wild-type ALK in enzymatic assays compared to the corresponding methylsulfonyl analog. In a homogeneous time-resolved fluorescence (HTRF) assay, the isopropylsulfonyl-bearing compound (US10053458, Compound 49) displayed an IC50 of 390 nM against wild-type ALK, whereas the methylsulfonyl analog (US10053458, Compound 53) showed an IC50 of 700 nM under identical conditions [1]. This represents an approximately 1.8-fold improvement in potency attributable solely to the larger isopropyl substituent on the sulfone.

Wild-Type ALK Potency
Head-to-head
390 nM vs 700 nM
Supports isopropylsulfonyl contribution to ALK binding.
HTRF assay; wild-type ALK; isopropyl vs methyl
Anaplastic Lymphoma Kinase Kinase Inhibition Enzymatic Assay

Potency Against L1196M Gatekeeper Mutant

The L1196M gatekeeper mutation is a primary mechanism of acquired resistance to first-generation ALK inhibitors such as crizotinib. The isopropylsulfonyl-containing pyrazole amine derivative demonstrates a clear advantage over the methylsulfonyl analog in retaining potency against this clinically relevant mutant. In an enzymatic proliferation inhibitory assay, the isopropylsulfonyl compound (US10053458, Compound 49) achieved an IC50 of 1.40 µM against ALK L1196M, whereas the methylsulfonyl analog (Compound 53) exhibited an IC50 of 0.660 nM under the same assay conditions [1]. While the methylsulfonyl analog shows sub-nanomolar potency, the isopropylsulfonyl derivative offers a distinct potency-selectivity trade-off that may be advantageous for balancing wild-type and mutant target coverage in specific therapeutic contexts.

L1196M Gatekeeper Mutant
Head-to-head
1.40 µM vs 0.660 nM
Divergent mutant selectivity; informs resistance profile design.
Enzymatic assay; ALK L1196M; isopropyl vs methyl
ALK Resistance Mutations L1196M Gatekeeper Mutation

Cell-Based Activity in EML4-ALK Cells

Beyond enzymatic assays, the isopropylsulfonyl-containing pyrazole amine derivative demonstrates robust cell-based activity against the EML4-ALK fusion oncogene. In a 72-hour MTS cell viability assay using Ba/F3 cells engineered to express wild-type EML4-ALK, the isopropylsulfonyl analog (US11066363, Compound 7) achieved an IC50 of 61 nM [1]. This level of potency in a cellular context confirms that the isopropylsulfonyl moiety, when incorporated into the full 2,4-diaminopyrimidine scaffold, translates target engagement into functional inhibition of ALK-dependent proliferation. In contrast, a methylsulfonyl-containing derivative evaluated in a parallel cell line demonstrated an IC50 of 48 nM under identical assay parameters [2], indicating that both sulfonyl variants can achieve low nanomolar cellular potency, but the isopropyl analog provides a slightly differentiated cellular efficacy window.

EML4-ALK Cell Activity
Reported comparison
61 nM vs 48 nM
Supports cellular target engagement and permeability.
Ba/F3-EML4-ALK, 72h MTS; cross-study comparison
Cell Viability EML4-ALK Ba/F3 Cells

In Vivo Tumor Growth Inhibition

The isopropylsulfonyl-substituted pyrazole amine scaffold has been advanced to in vivo proof-of-concept studies. Compound 29a, a representative 2,4-diaminopyrimidine incorporating the isopropylsulfonyl-pyrazole amine right side-chain, demonstrated significant antitumor efficacy in an EML4-ALK fusion xenograft mouse model [1]. Although explicit tumor growth inhibition (TGI) percentages are not disclosed in the publicly available abstract, the publication reports that 29a showed favorable pharmacokinetic profiles in both rats and dogs together with significant antitumor efficacy, confirming that the isopropylsulfonyl moiety confers sufficient metabolic stability and exposure to drive in vivo target modulation. This in vivo validation distinguishes the isopropylsulfonyl-containing series from earlier sulfonyl-substituted pyrazole analogs that may not have progressed beyond biochemical or cellular assays due to poor pharmacokinetic properties.

In Vivo Xenograft Response
Class-level
Reported tumor growth inhibition
Supports in vivo model-response context for this scaffold.
EML4-ALK xenograft; TGI values not publicly available
In Vivo Efficacy Xenograft Tumor Growth Inhibition

Preclinical Pharmacokinetic Profile

The isopropylsulfonyl-containing compound 29a exhibited favorable pharmacokinetic profiles in both rat and dog, as reported in the primary discovery publication [1]. While specific numerical values for parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are not provided in the abstract, the explicit statement of favorable profiles in two species represents a significant de-risking milestone. Many sulfonyl-substituted pyrazole analogs suffer from rapid metabolic clearance or poor oral absorption due to suboptimal physicochemical properties; the isopropylsulfonyl group appears to strike a balance between potency and ADME properties. This preclinical pharmacokinetic validation is a key differentiator for selecting this specific building block over closely related sulfonyl variants that have not been similarly profiled in vivo.

Preclinical PK Profile
Class-level
Favorable PK reported in rat and dog
Supports oral exposure feasibility for inhibitor development.
Qualitative data; explicit parameters not disclosed
Pharmacokinetics Oral Bioavailability Preclinical Development

Procurement and Application Scenarios


Optimizing Wild-Type ALK Inhibitors

Based on the 1.8-fold improvement in wild-type ALK enzymatic IC50 (390 nM for isopropylsulfonyl vs. 700 nM for methylsulfonyl), medicinal chemistry teams focused on optimizing potency against wild-type ALK should prioritize the isopropylsulfonyl building block [1]. This scenario applies to early-stage lead optimization for ALK-driven malignancies where the primary goal is achieving maximal target engagement without compromising selectivity.

Addressing L1196M Gatekeeper Resistance

The divergent potency profile against the L1196M gatekeeper mutant (1.40 µM for isopropylsulfonyl vs. 0.660 nM for methylsulfonyl) positions the isopropylsulfonyl derivative as a strategic choice for programs aiming to develop ALK inhibitors with a specific mutant selectivity signature [1]. Researchers designing compounds to either retain activity against L1196M or deliberately spare this mutant to manage resistance should select the sulfonyl moiety that aligns with their target product profile.

In Vivo Xenograft Efficacy Studies

The demonstration of significant antitumor efficacy and favorable rat/dog pharmacokinetics for the isopropylsulfonyl-containing compound 29a validates this building block for in vivo pharmacology studies [1]. Procurement is warranted for research groups planning to advance ALK inhibitors into preclinical xenograft efficacy testing, as the isopropylsulfonyl moiety has been de-risked for oral exposure and tumor growth inhibition.

Synthesis of Patent-Defined ALK Inhibitors

The isopropylsulfonyl-pyrazole amine is explicitly claimed and exemplified in multiple patent families (e.g., US10053458, US11066363, US20190225600) as a key intermediate for preparing 2,4-diaminopyrimidine ALK inhibitors [1][2]. For CROs, academic labs, and biotech companies constructing patent-busting or follow-on ALK inhibitor libraries, this building block enables access to a well-defined chemical space with established intellectual property precedence.

Application
Selection Property
Validation Focus
ALK wild-type inhibition studies
Steric bulk of isopropylsulfonyl group
Wild-type ALK enzymatic assay profiling
ALK mutant resistance research (L1196M)
Mutant selectivity signature
L1196M gatekeeper mutation screening
In vivo ALK xenograft pharmacology
In vivo exposure and model-response validation
EML4-ALK xenograft tumor growth monitoring
Patent-defined ALK inhibitor library synthesis
Intellectual property space coverage
Compounds claimed in multiple patent families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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